

Total Synthesis of Kinamycin C and its Analogs: Application Notes and Protocols

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Compound of Interest

Compound Name: *Kinamycin C*

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This document provides a detailed overview of the total synthesis of **Kinamycin C** and its analogs, focusing on the seminal works of Porco and Nicolaou. It includes comprehensive experimental protocols for key reactions, tabulated quantitative data for synthetic yields and biological activity, and visualizations of the synthetic pathways and proposed mechanism of action.

Introduction

The kinamycins are a family of diazobenzofluorene antibiotics isolated from *Streptomyces murayamaensis*.^[1] These natural products exhibit potent antibacterial and antitumor properties, making them attractive targets for total synthesis and analog development.^{[1][2]} **Kinamycin C**, a prominent member of this family, has been shown to induce apoptosis in cancer cells and inhibit topoisomerase II α , a key enzyme in DNA replication and repair.^{[3][4]} The complex polycyclic architecture and dense stereochemical array of the kinamycins have presented a formidable challenge to synthetic chemists, leading to the development of elegant and innovative synthetic strategies.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of (-)-Kinamycin C (Porco Synthesis)

Step	Transformation	Reagents and Conditions	Yield (%)
1	Stille Coupling	$\text{Pd(PPh}_3)_4$, (n-Bu ₃ Sn) ₂ , PhMe, 110 °C, 24 h	70
2	Friedel-Crafts Acylation	(CF ₃ CO) ₂ O, DCE, 0 °C to RT, 60 min	90
3	Bromination/Aromatization	CBr ₄ , i-PrOH, Reflux, 60 min; then O ₂ , Pd/C, EtOAc, RT, 30 min	70 (2 steps)
4	Morita-Baylis-Hillman Reaction	(CH ₂ O) _n , La(OTf) ₃ , N(CH ₂ CH ₂ OH) ₃ , Et ₃ P, CH ₂ Cl ₂ , -78 to -20 °C, 6.5 h	70
5	Asymmetric Epoxidation	Ph ₃ COOH, TMS ₂ NNa, (+)-DIPT, PhMe, -65 °C, 72 h	94 (90% ee)
6	Diastereoselective Reduction	Me ₄ N ⁺ BH(OAc) ₃ ⁻ , AcOH, MeCN, 0 °C, 24 h	90
7	Mesylation	MsCl, 2,4,6-Collidine, CH ₂ Cl ₂ , 0-5 °C, 8 h	85
8	Epoxide Opening	LiBHET ₃ , DCE, 60 °C, 30 min	95
9	Acetal Deprotection	K-10 Clay, CH ₂ Cl ₂ , RT, 4 h	90
10	Acylation	Ac ₂ O, Pyr., RT, 2 h	-
11	Silyl Ether Deprotection	Et ₃ N·3HF, MeCN, RT, 12 h	67 (2 steps)
12	Oxidation	NMO, n-Pr ₄ N ⁺ RuO ₄ ⁻ , CH ₂ Cl ₂ , 0 °C to RT, 20	-

min		
13	Oxidation	NaH ₂ PO ₄ , NaClO ₂ , 2-Methyl-2-butene, H ₂ O, t-BuOH, RT, 12 h 88 (2 steps)
14	Diazo Formation	Sc(OTf) ₃ , TBSNHNHTBS, CH ₂ Cl ₂ , -78 °C to RT; then PhIF ₂ , 2-Chloropyridine, -78 °C to RT, 7 h 35 (2 steps)
Overall	(-)-Kinamycin C	~1.1% (longest linear sequence)

Yields are based on the reported values in the literature and may vary.[\[5\]](#)[\[6\]](#)

Table 2: Summary of Yields for the Total Synthesis of Kinamycins C, F, and J (Nicolaou Synthesis)

Step	Transformation	Reagents and Conditions	Yield (%)
1	Radical Addition	vinylacetic acid, AgNO ₃ , (NH ₄) ₂ S ₂ O ₈ , MeCN/H ₂ O, 65 °C, 3.5 h	75
2	Benzylation	BnBr, Ag ₂ O, CH ₂ Cl ₂ , RT, 18 h	92
3	Reduction/Methylation	Na ₂ S ₂ O ₄ , Et ₂ O/EtOAc/H ₂ O, RT, 30 min; then NaH, MeI, DMF, -15 °C, 60 min	82 (2 steps)
4	Intramolecular Cyclization	KOt-Bu, THF, 0 °C, 2 h	98
5	Lemieux-Johnson Oxidation	OsO ₄ , NaIO ₄ , THF/H ₂ O, 70 °C, 18 h	84
6	Ullmann Coupling	CuI, Pd ₂ (dba) ₃ , Cu, DMSO, 65 °C, 2.5 h	83
7	Benzoin-type Condensation	Et ₃ N, CH ₂ Cl ₂ , 45 °C, 4 h	78
8	Acetylation	Ac ₂ O, DMAP, Et ₃ N, CH ₂ Cl ₂ , RT, 20 h	95
9	Reduction	Sml ₂ , MeOH, THF, -78 °C, 10 min	-
10	Elimination	Et ₃ N, CH ₂ Cl ₂ , RT, 60 min	81 (2 steps)
11	Oxidation	SeO ₂ , Dioxane, 110 °C, 9 h	72
12	Deprotection	HF, H ₂ O, MeCN, RT, 3 h	-

13	Acetylation	Ac ₂ O, DMAP, Et ₃ N, CH ₂ Cl ₂ , RT, 20 min	89 (2 steps)
14	Hydrogenation	H ₂ , Pd/C, AcOH, EtOAc, RT, 3 h	99
15	Silylation	TBSCl, Imidazole, RT, 3 h	94
16	Hydrazone Formation	TsNHNH ₂ , HCl, H ₂ O, i-PrOH, RT, 18 h	95
17	Oxidation to Diazo	(NH ₄) ₂ Ce(NO ₃) ₆ , MeCN, Buffer (pH = 7), 0 °C, 60 min	42
18	Kinamycin C	HCl, H ₂ O, MeCN, RT, 3 h	95
19	Kinamycin J	1. Ac ₂ O, Et ₃ N, DMAP; 2. HCl, MeCN	80 (2 steps)
20	Kinamycin F	LiOH, H ₂ O, THF, RT, 60 min	92

Yields are based on the reported values in the literature and may vary.[\[7\]](#)[\[8\]](#)

Table 3: Spectroscopic Data for Kinamycin C

Data Type	Reported Values
^1H NMR (CDCl_3)	δ 12.45 (s, 1H), 7.65-7.58 (m, 2H), 7.42-7.35 (m, 2H), 6.15 (d, J = 4.0 Hz, 1H), 5.85 (d, J = 4.0 Hz, 1H), 5.40 (s, 1H), 4.45 (d, J = 2.0 Hz, 1H), 2.25 (s, 3H), 2.15 (s, 3H), 2.10 (s, 3H), 1.65 (s, 3H).
^{13}C NMR (CDCl_3)	δ 187.5, 182.1, 169.8, 169.5, 169.2, 160.8, 137.2, 134.1, 133.8, 131.2, 129.8, 127.3, 126.8, 118.2, 115.5, 87.1, 75.3, 71.8, 70.2, 68.9, 65.4, 21.2, 20.9, 20.8, 15.6.
HRMS (ESI)	m/z calculated for $\text{C}_{24}\text{H}_{20}\text{N}_2\text{O}_{10}\text{Na}$ $[\text{M}+\text{Na}]^+$: 519.1016, found: 519.1013.
Optical Rotation	$[\alpha]^{25}_D = -150$ (c 0.1, CHCl_3).

Spectroscopic data are consistent with reported values.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 4: Cytotoxicity of Kinamycin C and Analogs (IC_{50} Values)

Compound	Cell Line	IC_{50} (μM)
Kinamycin C	K562 (human leukemia)	Potent (exact value not consistently reported, induces apoptosis) [3] [4]
Chinese Hamster Ovary (CHO)	Potent growth inhibition [3]	
Kinamycin F	Ovarian Cancer Stem Cells	0.5 [2]
Kinamycin J	-	Data not readily available

IC_{50} values can vary depending on the assay conditions and cell line.

Experimental Protocols

Key Experiment: Asymmetric Epoxidation (Porco Synthesis)[5]

To a solution of the enone intermediate in toluene at -65 °C is added a solution of triphenylmethyl hydroperoxide (Ph_3COOH) and sodium bis(trimethylsilyl)amide (NaHMDS) in toluene, followed by the addition of (+)-diethyl tartrate ((+)-DET). The reaction mixture is stirred at -65 °C for 72 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding epoxide.

Key Experiment: Benzoin-Type Condensation (Nicolaou Synthesis)[7]

A solution of the aldehyde and the α -keto ester intermediates in dichloromethane is treated with triethylamine. The reaction mixture is stirred at 45 °C for 4 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the benzoin-type adduct.

Key Experiment: Diazo Formation (General)[5][7]

To a solution of the corresponding hydrazone in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C or lower is added an oxidant such as ceric ammonium nitrate (CAN) or (diacetoxyiodo)benzene ($\text{PhI}(\text{OAc})_2$). The reaction is typically rapid and is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude diazo compound is often used immediately in the next step or purified by rapid chromatography.

Protocol: Cell Viability Assay (MTT Assay)

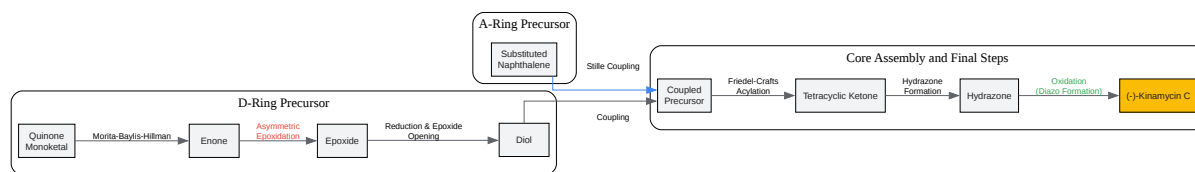
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the **kinamycin** compound or vehicle control (DMSO) and incubate for 48-72 hours.

- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol: Topoisomerase II Decatenation Assay

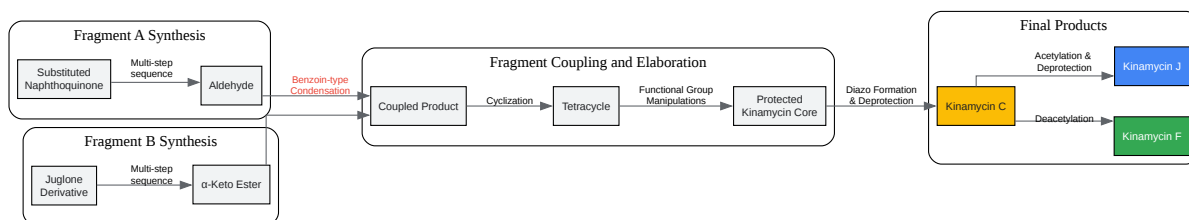
- Prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and reaction buffer.
- Add purified human topoisomerase II α enzyme to the mixture.
- Add various concentrations of the **kinamycin** compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction.
- Incubate the reaction at 37 °C for 30 minutes.
- Stop the reaction by adding a stop buffer containing SDS and proteinase K.
- Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase II α is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA network.

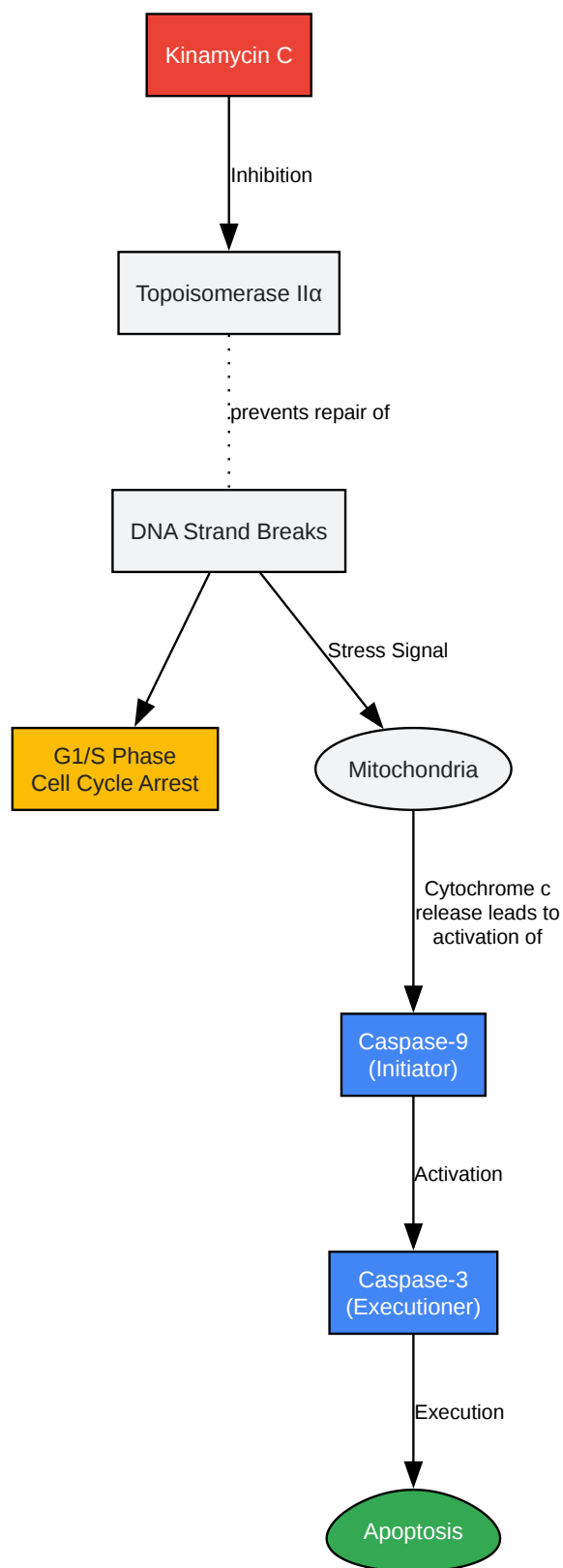
Mandatory Visualization



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Caption: Porco's convergent total synthesis of (-)-**Kinamycin C**.





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